Diphenylphosphinoferrocene
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Overview
Description
Diphenylphosphinoferrocene is an organometallic compound with the chemical formula Fe(η-5-C5H4PPh2)2. It is commonly used as a ligand in homogeneous catalysis. The compound contains a ferrocene moiety in its backbone, which imparts unique properties that make it valuable in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylphosphinoferrocene can be synthesized by treating dilithioferrocene with chlorodiphenylphosphine. The reaction is as follows: [ \text{Fe(C}_5\text{H}_4\text{Li)}_2 + 2 \text{ClPPh}_2 \rightarrow \text{Fe(C}_5\text{H}_4\text{PPh}_2)_2 + 2 \text{LiCl} ] The dilithiation of ferrocene is typically achieved using n-butyllithium in the presence of tetramethylethylenediamine (TMEDA) .
Industrial Production Methods
While the compound is commercially available, industrial production methods involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diphenylphosphinoferrocene undergoes various types of reactions, including:
Substitution Reactions: It readily forms metal complexes, such as the palladium derivative (this compound)PdCl2, which is popular for palladium-catalyzed coupling reactions.
Oxidation and Reduction: The ferrocene core can undergo oxidation and reduction reactions, which are useful in various catalytic processes.
Common Reagents and Conditions
Palladium Dichloride: Used in the formation of palladium complexes.
Acetonitrile or Benzonitrile: Solvents used in the preparation of palladium derivatives.
Major Products Formed
Palladium Complexes: (this compound)PdCl2 is a major product formed in substitution reactions.
Scientific Research Applications
Diphenylphosphinoferrocene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which diphenylphosphinoferrocene exerts its effects involves its role as a ligand in catalytic processes. It coordinates with transition metals, stabilizing various ground and transition states, and facilitating catalytic reactions. The ferrocene core provides steric bulk and crystallinity, aiding in chemical stability and ease of handling .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (dppe): Another bridged diphosphine ligand used in catalysis.
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A closely related compound with similar applications.
Uniqueness
Diphenylphosphinoferrocene is unique due to its ferrocene backbone, which imparts specific electronic and steric properties that enhance its performance as a ligand in catalytic processes. Its ability to form stable complexes with various metals makes it a versatile and valuable compound in both academic and industrial settings .
Properties
CAS No. |
12098-17-8 |
---|---|
Molecular Formula |
C9H7FOS |
Molecular Weight |
0 |
Synonyms |
Diphenylphosphinoferrocene |
Origin of Product |
United States |
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